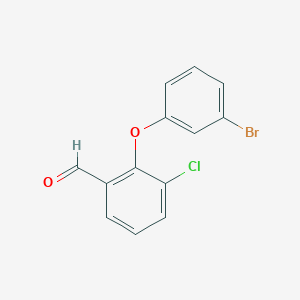

2-(3-Bromophenoxy)-3-chlorobenzaldehyde

Description

Properties

Molecular Formula |

C13H8BrClO2 |

|---|---|

Molecular Weight |

311.56 g/mol |

IUPAC Name |

2-(3-bromophenoxy)-3-chlorobenzaldehyde |

InChI |

InChI=1S/C13H8BrClO2/c14-10-4-2-5-11(7-10)17-13-9(8-16)3-1-6-12(13)15/h1-8H |

InChI Key |

SCSFWLWRZFNXEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-3-chlorobenzaldehyde typically involves the reaction of 3-bromophenol with 3-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation Reactions: Carboxylic acids.

Reduction Reactions: Alcohols.

Scientific Research Applications

2-(3-Bromophenoxy)-3-chlorobenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

- 3-Chlorobenzaldehyde (CAS 587-04-2): Contains a single chlorine substituent at the 3-position. The chlorine atom enhances electrophilicity at the aldehyde group, facilitating reactions such as condensation with ketones (e.g., in quinoxaline synthesis) and enzymatic conversion to (R)-mandelic acid amides .

- 2-Bromo-3-chlorobenzaldehyde (CAS 74073-40-8): Features bromine (2-position) and chlorine (3-position) substituents.

- 2-(3-Bromophenoxy)-3-chlorobenzaldehyde: The bromophenoxy group introduces an ether linkage and additional aromaticity, which may influence solubility and steric effects compared to simpler halogenated benzaldehydes.

Table 1: Structural Comparison

Table 2: Reactivity in Key Reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromophenoxy)-3-chlorobenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A plausible route involves the Williamson ether synthesis , where 3-chlorobenzaldehyde is first protected (e.g., as a hemiacetal) to prevent aldehyde oxidation. The protected intermediate reacts with 3-bromophenol under basic conditions (e.g., K₂CO₃/DMF) to form the ether linkage. Subsequent deprotection yields the target compound. Temperature control (~80°C) and anhydrous conditions are critical to avoid hydrolysis of the aldehyde group .

- Optimization : Use continuous flow reactors (as in industrial analogs) to enhance mixing and thermal stability, reducing side reactions like over-oxidation or decomposition .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Characterization :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Aromatic protons from the bromophenoxy and chlorobenzaldehyde moieties show distinct splitting patterns (e.g., doublets for para-substituted protons).

- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm. Carbons adjacent to bromine and chlorine exhibit deshielding effects (~125–135 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 311.94 for C₁₃H₈BrClO₂).

- Advanced Techniques : 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, especially in overlapping aromatic regions .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Safety Protocols :

- Respiratory Protection : Use fume hoods or N95 masks to avoid inhalation of vapors, as halogenated aldehydes may irritate mucous membranes .

- Skin/Eye Protection : Wear nitrile gloves and goggles; the compound’s reactivity with nucleophiles (e.g., proteins) poses dermatitis risks .

- Storage : Store in airtight containers at 4°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can competing side reactions (e.g., aldehyde oxidation or ether cleavage) be minimized during synthesis?

- Strategies :

- Protection-Deprotection : Temporarily convert the aldehyde to a stable acetal using ethylene glycol and catalytic acid. Post-etherification, hydrolyze the acetal with dilute HCl .

- Catalytic Control : Employ Pd/Cu catalysts to enhance regioselectivity in the ether bond formation, reducing bromine displacement byproducts .

Q. What role does this compound play in studying structure-activity relationships (SAR) for antimicrobial agents?

- Application : The bromophenoxy and chlorobenzaldehyde groups serve as pharmacophores in inhibiting bacterial enzymes (e.g., dihydrofolate reductase). Researchers synthesize analogs by varying halogen positions to assess steric/electronic effects on binding affinity .

- Experimental Design :

- In vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.

- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) with X-ray crystallography data of target enzymes .

Q. How should contradictory data on reaction yields (e.g., 40% vs. 70% in literature) be systematically analyzed?

- Root Cause Analysis :

- Parameter Comparison : Evaluate solvent purity (anhydrous vs. technical grade), catalyst loading, and reaction time across studies.

- Reproducibility : Conduct controlled experiments with standardized reagents and inert atmospheres.

- Statistical Tools : Apply ANOVA to identify significant variables (e.g., temperature) affecting yield .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.